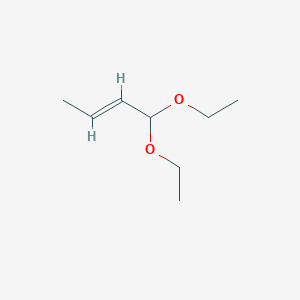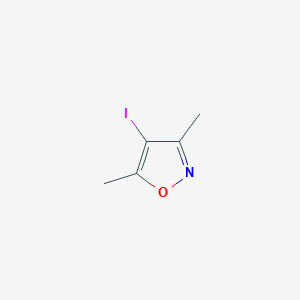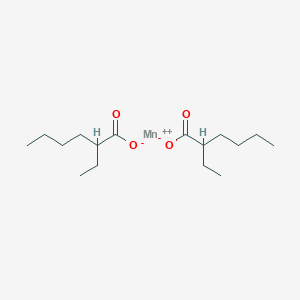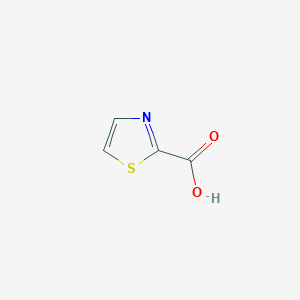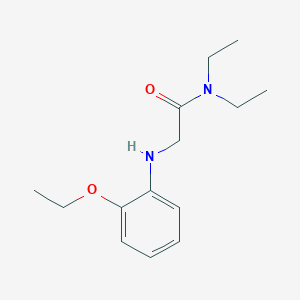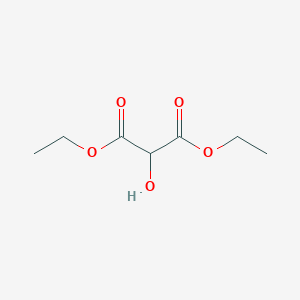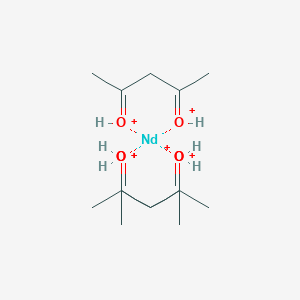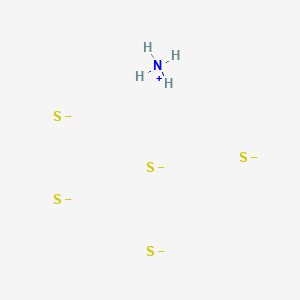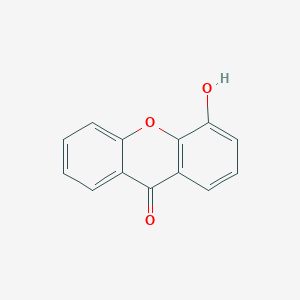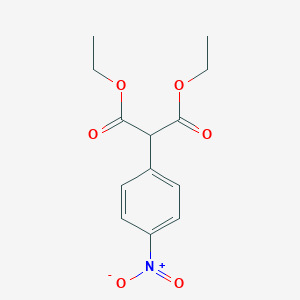
Potassium deuteride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium deuteride is a chemical compound with the formula DK, where D represents deuterium, an isotope of hydrogen. It is a type of deuteride, which are compounds that contain deuterium instead of regular hydrogen. This compound is known for its applications in various scientific fields due to its unique properties derived from the presence of deuterium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium deuteride can be synthesized through direct high-temperature deuteration. This method involves the direct chemical reaction between potassium metal and deuterium gas at elevated temperatures. The reaction typically occurs at hundreds of degrees Celsius under atmospheric pressure, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-temperature reactors where potassium metal is exposed to deuterium gas under controlled conditions. The reaction is monitored to ensure the complete conversion of potassium to this compound, minimizing impurities and maximizing yield .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium deuteride undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen to form potassium oxide and deuterium gas.
Reduction: It can act as a reducing agent in chemical reactions, donating deuterium atoms to other compounds.
Substitution: this compound can participate in substitution reactions where deuterium replaces hydrogen in other compounds.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air, typically at elevated temperatures.
Reduction: Often involves transition metal catalysts and occurs under mild conditions.
Substitution: Can be facilitated by various catalysts and solvents, depending on the specific reaction.
Major Products Formed:
Oxidation: Potassium oxide and deuterium gas.
Reduction: Deuterated compounds where deuterium replaces hydrogen.
Substitution: Deuterated analogs of the original compounds.
Applications De Recherche Scientifique
Potassium deuteride has a wide range of applications in scientific research:
Chemistry: Used as a deuterium source for labeling studies and isotopic substitution in organic synthesis.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways and reaction mechanisms.
Medicine: Utilized in the development of deuterium-labeled drugs for improved pharmacokinetics and reduced metabolic degradation.
Industry: Applied in the production of deuterated materials for nuclear reactors, high-power lasers, and other advanced technologies
Mécanisme D'action
The mechanism of action of potassium deuteride involves the transfer of deuterium atoms to other compounds. This transfer can occur through various pathways, including:
Hydride Transfer: this compound donates deuterium atoms as hydrides (D-) to other molecules, facilitating reduction reactions.
Isotopic Exchange: Deuterium atoms in this compound can replace hydrogen atoms in other compounds through isotopic exchange reactions.
Comparaison Avec Des Composés Similaires
Potassium Hydride (KH): Similar to potassium deuteride but contains regular hydrogen instead of deuterium.
Sodium Deuteride (NaD): Another deuteride compound with sodium instead of potassium.
Lithium Deuteride (LiD): A deuteride compound with lithium, commonly used in nuclear applications
Uniqueness of this compound: this compound is unique due to its specific combination of potassium and deuterium, which imparts distinct properties such as higher mass and altered reaction kinetics compared to its hydrogen analog. These properties make it particularly valuable in isotopic labeling and advanced material applications .
Propriétés
IUPAC Name |
potassium;deuteride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H/q+1;-1/i;1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFVSFVLVRNXFJ-IEOVAKBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HK |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
41.1124 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

